BenchChemオンラインストアへようこそ!

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride

Medicinal chemistry CNS drug discovery Structure-activity relationship (SAR)

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1289385-60-9) is a synthetic heterocyclic amine with the molecular formula C₁₁H₂₀ClN₃S and a molecular weight of 261.81 g/mol. The compound comprises a piperidine ring bearing an N-methyl-4-amino substituent and an N1-substituted chiral 1-(thiazol-2-yl)ethyl group, supplied as the hydrochloride salt.

Molecular Formula C11H20ClN3S
Molecular Weight 261.82
CAS No. 1289385-60-9
Cat. No. B3027466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride
CAS1289385-60-9
Molecular FormulaC11H20ClN3S
Molecular Weight261.82
Structural Identifiers
SMILESCC(C1=NC=CS1)N2CCC(CC2)NC.Cl
InChIInChI=1S/C11H19N3S.ClH/c1-9(11-13-5-8-15-11)14-6-3-10(12-2)4-7-14;/h5,8-10,12H,3-4,6-7H2,1-2H3;1H
InChIKeyUJSFSKAWNGYUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1289385-60-9): Chemical Identity and Compound Class for Research Procurement


N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1289385-60-9) is a synthetic heterocyclic amine with the molecular formula C₁₁H₂₀ClN₃S and a molecular weight of 261.81 g/mol [1]. The compound comprises a piperidine ring bearing an N-methyl-4-amino substituent and an N1-substituted chiral 1-(thiazol-2-yl)ethyl group, supplied as the hydrochloride salt . It belongs to the thiazolyl-piperidine structural class, a scaffold represented in multiple patent families targeting sphingosine kinase 1 (SphK1) inhibition [2] and O-GlcNAcase inhibition [3], making it a relevant building block or tool compound for kinase and glycosidase drug discovery programs.

Why N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride Cannot Be Replaced by Generic Thiazolyl-Piperidine Analogs in Research


Within the thiazolyl-piperidine chemical space, three discrete structural variables—the N-methylation state of the 4-amino group, the presence and chirality of the 1-(thiazol-2-yl)ethyl linker at the piperidine N1 position, and the salt form—each independently modulate target binding, physicochemical properties, and assay compatibility . The Merck SphK1 patent family (US 8,436,186) explicitly teaches that substitutions on the piperidine ring (R⁴, R⁵, R⁶ positions) and the nature of the Q/W substituents at N1 govern both potency and SphK1-over-SphK2 selectivity [1]. Consequently, analogs lacking the N-methyl group (e.g., CAS 1185311-19-6), bearing a directly attached thiazole without the ethyl spacer (e.g., CAS 1421103-00-5), or supplied as the free base rather than the hydrochloride salt will exhibit different hydrogen-bonding capacity, basicity, logP, aqueous solubility, and potentially divergent biological activity profiles—precluding simple interchangeability in SAR campaigns or biological assays .

Quantitative Differentiation Evidence for N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride Versus Closest Structural Analogs


N-Methyl Substituent on 4-Amino Group: Impact on Hydrogen-Bond Donor Count and Predicted CNS Permeability Versus Primary Amine Analog (CAS 1185311-19-6)

The target compound (CAS 1289385-60-9) bears an N-methyl secondary amine at the piperidine 4-position, in contrast to the primary amine present in the closest structural analog 1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1185311-19-6) [1]. The N-methyl substitution reduces the hydrogen-bond donor (HBD) count from 2 (primary amine) to 1 (secondary amine), which is predicted to decrease topological polar surface area (TPSA) and improve passive membrane permeability. Medicinal chemistry design principles indicate that reducing HBD count is a validated strategy for enhancing blood-brain barrier penetration [2]. Additionally, the N-methyl group increases steric bulk and alters basicity (predicted pKa shift of approximately −0.5 to −1.0 log units relative to the primary amine), which modulates the protonation state at physiological pH and influences both target engagement and off-target promiscuity [2].

Medicinal chemistry CNS drug discovery Structure-activity relationship (SAR) Physicochemical profiling

Chiral 1-(Thiazol-2-yl)ethyl Linker: Spatial Differentiation from Directly Attached Thiazole Analogs (CAS 1421103-00-5)

The target compound incorporates a chiral 1-(thiazol-2-yl)ethyl linker connecting the piperidine N1 to the thiazole ring, generating a stereogenic center at the benzylic carbon of the ethyl bridge . In contrast, the comparator N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine (CAS 1421103-00-5) features a direct N–thiazole bond without an ethyl spacer, resulting in a conformationally distinct orientation of the thiazole ring relative to the piperidine core . The ethyl linker introduces an additional rotational degree of freedom while the chiral center enables enantiomer-specific interactions with chiral biological targets (e.g., kinase ATP-binding pockets), a feature absent in the achiral, directly linked analog [1]. The Merck SphK1 patent (US 8,436,186) explicitly encompasses stereoisomers and teaches that the spatial arrangement of the thiazole moiety relative to the piperidine scaffold is critical for achieving SphK1-selective inhibition [1].

Chiral drug discovery Receptor-ligand interactions Conformational analysis Stereochemistry

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base Analogs for Biological Assay Compatibility

The target compound is supplied as the hydrochloride salt (CAS 1289385-60-9, C₁₁H₂₀ClN₃S), which provides enhanced aqueous solubility compared to its free base counterpart [1]. The hydrochloride salt form is confirmed by the molecular formula containing one equivalent of HCl (ClH in the structural representation) . This is in direct contrast to N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine (CAS 1421103-00-5, C₉H₁₅N₃S), which is supplied as the free base and therefore requires additional salt formation or co-solvent strategies for aqueous biochemical assays . The hydrochloride salt is described by CymitQuimica as being 'typically more soluble in water, facilitating its use in pharmaceutical formulations and biological studies' . Vendor-reported purity specifications range from 95% to 98% across multiple suppliers (AKSci: 95% ; MolCore: ≥98% ; Leyan: 98% ), ensuring batch-to-batch consistency for reproducible assay results.

Assay development Pre-formulation Aqueous solubility Biochemical screening

Patent-Defined Target Class Scope: SphK1 Inhibition as a Class-Level Differentiator from Generic Piperidine-Thiazole Building Blocks

The thiazolyl-piperidine scaffold of the target compound falls within the generic Markush formula (I) of Merck Patent GmbH's US 8,436,186, which claims compounds that 'preferably inhibit the enzyme sphingosine kinase 1' (SphK1) and are indicated for treatment of cancer, inflammatory diseases, and angiogenic disorders [1]. The patent explicitly teaches that the claimed compounds cause 'specific inhibition of sphingosine kinase 1, but not of sphingosine kinase 2,' and exhibit IC₅₀ values 'preferably in the micromolar range and more preferably in the nanomolar range' [1]. This SphK1-selective inhibitory profile distinguishes this scaffold class from other thiazolyl-piperidine chemotypes described in the literature, such as those targeting H₃ receptors (WO 2007/020213) [1] or CXCR3 receptors (WO 2007/064553) [1]. Additionally, the scaffold is encompassed within Merck Sharp & Dohme's WO 2017/106254 A1, claiming thiazolyl piperidine compounds as O-GlcNAcase inhibitors with potential utility in neurological and psychiatric disorders, including Alzheimer's disease and tauopathies [2].

Sphingosine kinase 1 (SphK1) Cancer therapeutics Sphingolipid signaling Kinase inhibitor discovery

Multi-Vendor Commercial Availability at Defined Purity Grades: Procurement Reliability Advantage

CAS 1289385-60-9 is listed by at least six independent chemical suppliers with purity specifications ranging from 95% to 98% . This multi-vendor availability contrasts with several closely related analogs: 1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1185311-19-6) is listed at 97% purity from fewer suppliers , and N-methyl-N-(1,3-thiazol-2-yl)piperidin-4-amine (CAS 1421103-00-5) is available as the free base at 95% purity . The presence of dual CAS registry numbers for the same compound (1289385-60-9 and 1864073-89-1 ) indicates registration in multiple chemical inventory systems, which is often correlated with broader commercial availability and reduced supply disruption risk. The compound is stocked in quantities from 50 mg to 1 g across vendors , suitable for both initial screening and follow-up SAR studies.

Chemical sourcing Research supply chain Quality assurance Building block procurement

Recommended Research and Procurement Application Scenarios for N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS 1289385-60-9)


SphK1 Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry teams pursuing sphingosine kinase 1 (SphK1) inhibitor programs within the Merck patent space (US 8,436,186), this compound serves as a modular building block for exploring SAR around the piperidine 4-amino substituent. The N-methyl secondary amine provides a distinct hydrogen-bonding profile compared to both the unsubstituted primary amine analog (CAS 1185311-19-6) and the directly N-thiazolyl-substituted analog (CAS 1421103-00-5), enabling systematic evaluation of amine substitution effects on SphK1 potency and SphK2 selectivity [1]. The chiral ethyl linker offers an additional stereochemical handle for enantiomer separation and differential pharmacological evaluation [1].

O-GlcNAcase (OGA) Inhibitor Discovery for Neurodegenerative Disease Targets

The scaffold is encompassed within Merck Sharp & Dohme / Alectos Therapeutics' WO 2017/106254 A1, which claims thiazolyl piperidine compounds as O-GlcNAcase inhibitors for potential treatment of Alzheimer's disease, tauopathies, and other neurological disorders [2]. The N-methyl substitution reduces hydrogen-bond donor count (from 2 to 1), which, per CNS MPO design principles, is predicted to improve passive CNS penetration relative to the primary amine analog [3]. The hydrochloride salt ensures aqueous solubility for in vitro O-GlcNAcase enzymatic assays and cellular target engagement studies .

Chemical Biology Tool Compound Development for Sphingolipid Signaling Pathway Studies

As a thiazolyl-piperidine derivative within a patent family claiming SphK1-selective inhibition (with explicit exclusion of SphK2 activity), this scaffold may be elaborated into chemical probes for dissecting the SphK1/S1P signaling axis in cellular models of cancer, inflammation, or angiogenesis [1]. The multi-vendor commercial availability (≥6 suppliers, 95–98% purity) and dual CAS registration (1289385-60-9 and 1864073-89-1) reduce procurement friction for academic and industrial laboratories initiating SphK1-focused chemical biology projects .

Fragment-Based or Structure-Based Drug Design Featuring Chiral Piperidine-Thiazole Cores

The combination of a stereogenic center (1-(thiazol-2-yl)ethyl group) with an N-methylpiperidin-4-amine core makes this compound a suitable starting point for fragment elaboration or structure-based design campaigns. The three-dimensional shape imparted by the chiral linker may be exploited for achieving shape complementarity with asymmetric kinase binding pockets, while the N-methylamine can serve as a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation) [1]. The compound's molecular weight (261.81 g/mol) falls within lead-like chemical space, supporting its use in hit-to-lead optimization workflows [4].

Quote Request

Request a Quote for N-Methyl-1-(1-(thiazol-2-yl)ethyl)piperidin-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.